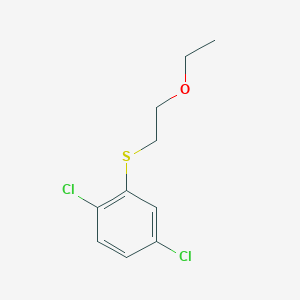

2,5-Dichlorophenyl 2-ethoxyethylsulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(2-ethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2OS/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWLQQPLOGKTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide suggests several potential synthetic pathways. The primary disconnection is at the thioether bond, leading to two main precursor fragments: a 2,5-dichlorophenyl sulfur-containing synthon and a 2-ethoxyethyl synthon.

Disconnection 1 (C-S Bond): This approach breaks the bond between the sulfur atom and the 2,5-dichlorophenyl ring. This leads to 2,5-dichlorobenzenethiol (B1329535) (or its thiolate equivalent) and a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide or chloride).

Disconnection 2 (C-S Bond): Alternatively, the bond between the sulfur atom and the 2-ethoxyethyl group can be cleaved. This would involve a 2,5-dichlorophenyl halide and 2-ethoxyethanethiol (B100845).

Given the reactivity and commercial availability of the precursors, Disconnection 1 often represents a more common and practical approach.

Approaches for the Formation of the Thioether Linkage

The formation of the C-S bond is a critical step in the synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide. Several methods can be employed to achieve this transformation.

One of the most fundamental and widely used methods for thioether synthesis is the nucleophilic substitution reaction between a thiolate and an alkyl halide. In the context of synthesizing 2,5-Dichlorophenyl 2-ethoxyethylsulfide, this would involve the reaction of a 2,5-dichlorophenyl thiolate with a 2-ethoxyethyl halide.

The 2,5-dichlorophenyl thiolate can be generated in situ from 2,5-dichlorobenzenethiol by treatment with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,5-Dichlorobenzenethiol | 2-Ethoxyethyl bromide | Potassium Carbonate | DMF | 2,5-Dichlorophenyl 2-ethoxyethylsulfide |

| 2,5-Dichlorobenzenethiol | 2-Ethoxyethyl chloride | Sodium Hydroxide | Ethanol | 2,5-Dichlorophenyl 2-ethoxyethylsulfide |

An alternative strategy involves the addition of a thiol to an unsaturated substrate, such as an alkene. For the synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, this could theoretically involve the reaction of 2,5-dichlorobenzenethiol with ethyl vinyl ether. This reaction can proceed via either a radical or a base-catalyzed mechanism.

The base-catalyzed Michael addition is often preferred for its milder conditions and higher regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,5-Dichlorobenzenethiol | Ethyl vinyl ether | Sodium ethoxide | 2,5-Dichlorophenyl 2-ethoxyethylsulfide |

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. Several green chemistry approaches can be applied to the synthesis of thioethers. mdpi.com These include the use of odorless and stable thiol surrogates, such as xanthates, to avoid the handling of volatile and malodorous thiols. mdpi.com Another approach involves photochemical organocatalytic methods that can proceed under mild conditions, using light to drive the reaction between aryl chlorides and alcohols, thereby offering a thiol-free route. nih.gov

| Approach | Key Features | Example Precursors for Target Synthesis |

| Xanthate as Thiol Surrogate | Odorless, stable, low-cost reagents. mdpi.com | 1,4-dichloro-2-halobenzene and potassium ethyl xanthate followed by reaction with an ethoxyethyl source. |

| Photochemical Organocatalysis | Metal-free, mild conditions, uses light as an energy source. nih.gov | 2,5-dichloro-iodobenzene and 2-ethoxyethanol. |

Strategies for Incorporating the 2,5-Dichlorophenyl Moiety

The introduction of the 2,5-dichlorophenyl group is a key aspect of the synthesis. This is typically achieved by starting with a commercially available, appropriately substituted benzene (B151609) derivative.

The most direct method for incorporating the 2,5-dichlorophenyl moiety is to start with a halogenated benzene precursor. 1,4-Dichlorobenzene (B42874) is an inexpensive and readily available starting material. google.com This can be further functionalized to introduce the sulfur-containing group.

For instance, 1,4-dichlorobenzene can undergo electrophilic aromatic substitution, though the directing effects of the chloro groups need to be considered. A more controlled approach involves the conversion of 1,4-dichlorobenzene to 2,5-dichloroaniline, which can then be diazotized and subjected to a Sandmeyer-type reaction with a sulfur nucleophile.

Another strategy involves the direct coupling of a halogenated benzene with a sulfur-containing reactant. For example, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be used to form the C-S bond between a dihalobenzene and a thiol. jst.go.jp

| Starting Material | Reagent 1 | Reagent 2 | Reaction Type | Intermediate/Product |

| 1,4-Dichlorobenzene | Nitric Acid/Sulfuric Acid | Iron/Hydrochloric Acid | Nitration followed by Reduction | 2,5-Dichloroaniline |

| 2,5-Dichloroaniline | Sodium Nitrite/Hydrochloric Acid | Potassium Ethyl Xanthate | Diazotization/Sandmeyer | S-(2,5-Dichlorophenyl) O-ethyl dithiocarbonate |

| 1-Bromo-2,5-dichlorobenzene | 2-Ethoxyethanethiol | Palladium Catalyst/Ligand | Buchwald-Hartwig Coupling | 2,5-Dichlorophenyl 2-ethoxyethylsulfide |

Directed Ortho Metalation Approaches

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. numberanalytics.com The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryl-lithium species can then react with a variety of electrophiles to introduce a wide range of substituents with high precision. wikipedia.org

In the context of synthesizing derivatives of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, a plausible DoM strategy would involve a precursor molecule where a suitable DMG is present on the aromatic ring. For instance, if a hydroxyl or amino group were present on the 2,5-dichlorophenyl ring, it could direct the metalation to an adjacent position. However, the sulfide (B99878) moiety itself is generally not a strong directing group for ortho metalation. Therefore, this approach is more applicable to the synthesis of functionalized precursors rather than the direct derivatization of the target compound itself.

The general principle of DoM can be illustrated as follows:

Coordination of the organolithium reagent to the DMG.

Deprotonation of the ortho-proton, facilitated by the proximity of the base.

Quenching of the resulting aryllithium intermediate with an electrophile.

Key parameters for a successful DoM reaction include the choice of the DMG, the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), the solvent (typically ethereal solvents like THF or diethyl ether), and the reaction temperature, which is often kept low (-78 °C) to prevent side reactions. uwindsor.ca

| Parameter | Description | Common Examples |

| Directing Metalation Group (DMG) | A functional group that directs the deprotonation to the ortho position. | -OMOM, -CONR2, -SO2NR2, -NHCOOtBu |

| Organolithium Base | A strong base used for deprotonation. | n-BuLi, s-BuLi, t-BuLi |

| Solvent | Aprotic solvent to solvate the organolithium reagent. | THF, Diethyl ether |

| Electrophile | A reagent that reacts with the aryllithium intermediate. | Alkyl halides, Aldehydes, Ketones, CO2, Disulfides |

Methods for Introducing the 2-Ethoxyethyl Chain

A crucial step in the synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide is the introduction of the 2-ethoxyethyl group onto the sulfur atom of a 2,5-dichlorothiophenol precursor.

The most direct method for forming the C-S bond is the S-alkylation of 2,5-dichlorothiophenol with a suitable 2-ethoxyethyl electrophile. This reaction, a variation of the Williamson ether synthesis for sulfides, typically proceeds via an SN2 mechanism. The thiophenol is first deprotonated with a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the 2-ethoxyethylating agent.

Commonly used reagents and conditions include:

| Reagent/Condition | Role | Examples |

| Thiol Precursor | Source of the aryl sulfide moiety. | 2,5-Dichlorothiophenol |

| Base | Deprotonates the thiol to form the thiolate. | Sodium hydroxide, Potassium carbonate, Sodium hydride |

| 2-Ethoxyethylating Agent | Provides the 2-ethoxyethyl group. | 2-Ethoxyethyl bromide, 2-Ethoxyethyl chloride, 2-Ethoxyethyl tosylate |

| Solvent | Provides the reaction medium. | Ethanol, Acetone, DMF, DMSO |

The choice of base and solvent is critical for the efficiency of the reaction. The use of a phase-transfer catalyst can be beneficial in biphasic systems to enhance the reaction rate. epa.gov

An alternative, though less direct, approach involves the initial attachment of a different two-carbon chain to the 2,5-dichlorothiophenol, followed by a functional group interconversion to introduce the ethoxy group. For example, one could first alkylate the thiophenol with a 2-haloethanol to form 2-((2,5-dichlorophenyl)thio)ethan-1-ol. The hydroxyl group of this intermediate can then be etherified to introduce the ethyl group, for instance, by reaction with an ethyl halide in the presence of a base (e.g., sodium hydride).

Advanced Synthetic Routes and Multi-Component Reactions

Modern organic synthesis increasingly relies on the development of more efficient and atom-economical reactions. For the synthesis of unsymmetrical sulfides like 2,5-Dichlorophenyl 2-ethoxyethylsulfide, advanced catalytic methods and multi-component reactions (MCRs) offer promising alternatives to traditional methods.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of C-S bonds. nih.gov Catalysts based on copper, palladium, and nickel can effectively couple aryl halides with thiols or their derivatives. organic-chemistry.org For instance, a copper-catalyzed coupling of 2,5-dichlorohalobenzene with 2-ethoxyethanethiol could be a viable route. These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional nucleophilic aromatic substitution reactions. researchgate.net

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly convergent and efficient approach to complex molecules. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide may not be established, the development of new MCRs for the synthesis of unsymmetrical sulfides is an active area of research. acs.org These reactions often proceed with high atom economy and can generate molecular diversity efficiently. chemistryforsustainability.org

Isolation and Methodological Purity Assessment of Synthesized Products

The isolation and purification of the synthesized 2,5-Dichlorophenyl 2-ethoxyethylsulfide are critical to obtaining a product of high purity. Standard laboratory techniques are employed for this purpose.

Following the completion of the reaction, the typical work-up procedure involves:

Quenching the reaction mixture.

Extraction of the product into a suitable organic solvent.

Washing the organic layer to remove residual reagents and byproducts.

Drying the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4).

Removal of the solvent under reduced pressure.

The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. The choice of eluent is determined by the polarity of the product.

The purity of the final product is assessed using a combination of analytical techniques:

| Analytical Technique | Information Obtained | | --- | --- | --- | | Thin-Layer Chromatography (TLC) | Preliminary purity assessment and monitoring of reaction progress and chromatographic separation. | | High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Assessment of purity and confirmation of molecular weight. | | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the desired product. | | Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

Chemical Reactivity and Transformation Pathways of 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Reactions Involving the Thioether Group.

The thioether group in 2,5-Dichlorophenyl 2-ethoxyethylsulfide is a key site for chemical transformations, including oxidation, cleavage, and coordination with metals. The electron-rich sulfur atom is susceptible to attack by electrophiles and can be readily oxidized.

The oxidation of the thioether to a sulfoxide (B87167) and further to a sulfone represents a common and important transformation. The degree of oxidation can typically be controlled by the choice of oxidant and the reaction conditions.

The initial oxidation to the corresponding sulfoxide, 2,5-Dichlorophenyl 2-ethoxyethylsulfoxide, can be achieved using mild oxidizing agents. A second oxidation step, often requiring harsher conditions or a stronger oxidant, yields the sulfone, 2,5-Dichlorophenyl 2-ethoxyethylsulfone. The electron-withdrawing nature of the dichlorophenyl group may influence the rate of these oxidation reactions.

| Oxidizing Agent | Typical Conditions | Predominant Product |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature | 2,5-Dichlorophenyl 2-ethoxyethylsulfoxide |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0°C to room temperature | 2,5-Dichlorophenyl 2-ethoxyethylsulfoxide (1 equiv.), 2,5-Dichlorophenyl 2-ethoxyethylsulfone (>2 equiv.) |

| Potassium Permanganate (KMnO₄) | Acetic acid, heat | 2,5-Dichlorophenyl 2-ethoxyethylsulfone |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | 2,5-Dichlorophenyl 2-ethoxyethylsulfone |

Desulfurization reactions involve the cleavage of the carbon-sulfur bonds. For aryl thioethers like 2,5-Dichlorophenyl 2-ethoxyethylsulfide, this can be achieved through various reductive or transition-metal-catalyzed methods.

Reductive desulfurization, often accomplished with reagents like Raney nickel, would lead to the cleavage of the phenyl-sulfur bond, yielding 1,4-dichlorobenzene (B42874) and a fragment derived from the 2-ethoxyethyl group. Transition-metal-catalyzed reactions, for instance using palladium or nickel catalysts, can also effect C-S bond cleavage, often under milder conditions. organic-chemistry.org

| Reagent/Catalyst System | Typical Conditions | Expected Products |

| Raney Nickel | Ethanol, reflux | 1,4-Dichlorobenzene, Ethoxyethane |

| Nickel or Palladium Catalyst with a Reducing Agent | Various ligands and solvents, heat | 1,4-Dichlorobenzene, Ethoxyethane |

| Lithium or Sodium in Liquid Ammonia | -78°C to -33°C | 1,4-Dichlorobenzene, 2-Ethoxyethanethiol (B100845) (initially) |

The sulfur atom of the thioether group possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with various transition metal centers. Thioethers are generally considered soft ligands and form stable complexes with soft metal ions such as palladium(II), platinum(II), silver(I), and mercury(II).

The coordination of 2,5-Dichlorophenyl 2-ethoxyethylsulfide to a metal center would involve the donation of a lone pair from the sulfur atom to an empty orbital on the metal. The presence of the ether oxygen atom could potentially allow for bidentate chelation, although this would depend on the flexibility of the 2-ethoxyethyl chain and the preferred coordination geometry of the metal.

Reactivity of the Ether Linkage.

The ether linkage in the 2-ethoxyethyl group is generally more stable than the thioether group but can undergo cleavage under specific, typically harsh, conditions.

The cleavage of ethers is most commonly achieved under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

In the case of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, treatment with a strong acid like HBr would likely lead to the cleavage of the ethyl-oxygen bond, yielding 2-((2,5-Dichlorophenyl)thio)ethanol and ethyl bromide. The other C-O bond is less likely to cleave due to the relative instability of a primary carbocation on the other side.

| Reagent | Typical Conditions | Expected Products |

| Hydrogen Bromide (HBr) | Acetic acid or neat, heat | 2-((2,5-Dichlorophenyl)thio)ethanol, Ethyl bromide |

| Hydrogen Iodide (HI) | Acetic acid or neat, heat | 2-((2,5-Dichlorophenyl)thio)ethanol, Ethyl iodide |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | 2-((2,5-Dichlorophenyl)thio)ethanol, Ethyl bromide |

Direct functionalization of the ether moiety without cleavage is less common and would require specific reagents that can react with the C-H bonds of the ethoxyethyl group. Radical-mediated reactions, for example, could potentially introduce functionality. However, the presence of the more reactive thioether group would likely complicate such transformations, leading to a mixture of products unless the thioether is protected or the reaction conditions are highly selective. Given the higher reactivity of the thioether group, selective functionalization of the ether part of the molecule would be a significant synthetic challenge.

Transformations of the Dichlorophenyl Aromatic Ring

The chemical behavior of the dichlorophenyl ring in 2,5-Dichlorophenyl 2-ethoxyethylsulfide is characterized by the directing effects of three substituents: two chlorine atoms and a 2-ethoxyethylthio group. Chlorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing effects of its inductive electron withdrawal and resonance electron donation. The sulfide (B99878) group is generally considered an ortho-, para-directing activator. The combined influence of these groups determines the regioselectivity and rate of substitution reactions.

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile to the aromatic ring, replacing a hydrogen atom. minia.edu.eg The positions for substitution on the 2,5-Dichlorophenyl 2-ethoxyethylsulfide ring are determined by the cumulative directing effects of the chloro and sulfide substituents. The sulfide group (-S-CH₂CH₂OCH₂CH₃) is an ortho-, para-directing group. The chlorine atoms are also ortho-, para-directing, but are deactivating. pharmdguru.com

The potential sites for electrophilic attack are carbons 3, 4, and 6. The directing effects of the substituents are summarized in the table below.

| Position | Directing Effect of 2-Chloro | Directing Effect of 5-Chloro | Directing Effect of 1-Sulfide | Overall Predicted Outcome |

| C3 | Ortho | Meta | Ortho | Potentially favored |

| C4 | Meta | Ortho | Meta | Less favored |

| C6 | Ortho | Para | Ortho | Sterically hindered |

Based on these directing effects, electrophilic substitution is most likely to occur at the C3 position, which is ortho to both the sulfide and the 2-chloro substituent. The C6 position, while electronically activated, is sterically hindered by the adjacent sulfide group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmdguru.com

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, in this case, a chloride ion, by a nucleophile. wikipedia.org Such reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The two chlorine atoms on the ring of 2,5-Dichlorophenyl 2-ethoxyethylsulfide make the ring electron-deficient and thus more susceptible to nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. youtube.com Strong nucleophiles such as alkoxides, amides, or thiolates can replace one or both of the chlorine atoms. The presence of the sulfide group, which can also be electron-withdrawing through its d-orbitals, may further activate the ring towards nucleophilic attack. The relative reactivity of the two chlorine atoms would depend on the reaction conditions and the nature of the attacking nucleophile.

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-chloro-5-methoxyphenyl 2-ethoxyethylsulfide or 2,5-dimethoxyphenyl 2-ethoxyethylsulfide | High temperature, polar aprotic solvent |

| Sodium amide (NaNH₂) | 2-amino-5-chlorophenyl 2-ethoxyethylsulfide or 2,5-diaminophenyl 2-ethoxyethylsulfide | Strong base, inert atmosphere |

| Sodium thiophenoxide (NaSPh) | 2-chloro-5-(phenylthio)phenyl 2-ethoxyethylsulfide or 2,5-bis(phenylthio)phenyl 2-ethoxyethylsulfide | Varies with substrate and nucleophile |

The carbon-chlorine bonds in 2,5-Dichlorophenyl 2-ethoxyethylsulfide serve as reactive sites for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligands and reaction conditions can facilitate their coupling. nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. This could be used to introduce alkyl, alkenyl, or aryl groups at the chlorinated positions. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding aniline (B41778) derivatives.

Heck Reaction: Coupling with alkenes to form a new C-C bond at the vinylic position.

Selective mono- or di-substitution can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

| Coupling Partner | Catalyst System | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-chloro-5-phenylphenyl 2-ethoxyethylsulfide |

| Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | N-(2-chloro-5-((2-ethoxyethyl)thio)phenyl)aniline |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 2-chloro-5-styrylphenyl 2-ethoxyethylsulfide |

Stability Studies under Environmental and Catalytic Conditions

The stability of 2,5-Dichlorophenyl 2-ethoxyethylsulfide is a critical factor in its environmental fate and its utility in synthetic applications. The sulfide linkage can be susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone. This oxidation can be promoted by environmental factors or by specific oxidizing agents used in a laboratory setting.

The aromatic C-Cl bonds are generally stable under normal environmental conditions but can undergo reductive dechlorination under specific catalytic or microbial conditions. Photolytic degradation in the presence of UV light could also lead to the cleavage of the C-Cl bonds. The ether linkage in the 2-ethoxyethyl side chain is generally stable but could be cleaved under strongly acidic conditions.

Environmental Fate and Transport Dynamics of 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Biodegradation Pathways and Microbial Transformation

Aerobic and Anaerobic Degradation in Environmental Compartments

No studies documenting the aerobic or anaerobic degradation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in soil, water, or sediment were found.

Identification of Microbial Metabolites and Degradation Intermediates

There is no available information identifying any microbial metabolites or intermediate compounds that may result from the biodegradation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide.

Influence of Microbial Communities on Degradation Rates

Research on the specific microbial communities capable of degrading 2,5-Dichlorophenyl 2-ethoxyethylsulfide or the factors influencing its degradation rates is not present in the current body of scientific literature.

Abiotic Environmental Transformation Processes

Photochemical Degradation in Aquatic and Atmospheric Systems

No data is available on the photochemical degradation, or photolysis, of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in water or its potential for degradation in the atmosphere.

Hydrolysis and Other Chemical Degradation Mechanisms

There is no information available regarding the hydrolysis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide or any other abiotic chemical degradation pathways.

Redox Transformations in Soil and Sediment

The persistence of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in soil and sediment is influenced by redox (oxidation-reduction) conditions, which govern many abiotic and biotic degradation pathways. nih.govresearchgate.net The chemical structure of this compound features a dichlorinated aromatic ring and an ethoxyethylsulfide chain, both of which are susceptible to redox transformations.

The sulfide (B99878) functional group is prone to oxidation. In aerobic environments, microorganisms can oxidize the sulfur atom to form sulfoxides and subsequently sulfones. These transformations can alter the polarity, solubility, and toxicity of the parent compound. Conversely, under strongly reducing conditions, the sulfide linkage may be subject to reductive cleavage, although this is generally a less common pathway for aryl sulfides compared to oxidation.

The dichlorinated phenyl group can undergo reductive dechlorination under anaerobic conditions, which are common in saturated soils and deep sediments. uni.eduusda.gov In this microbially-mediated process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process is often slow and dependent on the presence of suitable electron donors and specific microbial populations. The redox potential (EH) of the soil or sediment is a critical factor; reductive dechlorination typically occurs at low EH values. researchgate.net For instance, the two-electron reduction of the structurally similar pesticide DDT to DDD demonstrates the potential for such transformations in chlorinated aromatic compounds. uni.edu The rate and extent of these redox reactions are highly dependent on soil and sediment properties, including pH, organic matter content, microbial activity, and the availability of electron acceptors (like oxygen, nitrate, or sulfate) or donors. researchgate.netresearchgate.net

Environmental Partitioning and Distribution

The distribution of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in the environment is dictated by its partitioning behavior between soil, water, and air. This is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter.

Sorption to Soil Organic Matter and Sediments

Sorption to soil organic matter (SOM) and sediments is a primary process controlling the fate and transport of hydrophobic organic compounds like 2,5-Dichlorophenyl 2-ethoxyethylsulfide. ecetoc.org Due to its dichlorinated phenyl group and sulfide structure, the compound is expected to have low water solubility and a high affinity for organic carbon.

The extent of sorption is commonly described by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgd-nb.infoladwp.com A high Koc value indicates strong binding to organic matter, which limits the compound's mobility and bioavailability in the environment. d-nb.infomsu.edu For similar chlorinated aromatic compounds, Koc values can be substantial, suggesting that 2,5-Dichlorophenyl 2-ethoxyethylsulfide will be predominantly found in the solid phase of soils and sediments, particularly those with high organic content. msu.edu Factors influencing sorption include the quantity and quality of organic matter, clay content and type, pH, and temperature. ecetoc.org The sorption of analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to be positively correlated with organic carbon content and negatively with soil pH.

Table 1: Illustrative Sorption Coefficients of Analogous Chlorinated Aromatic Compounds in Various Soils

| Compound | Soil/Sediment Type | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) |

|---|---|---|---|---|

| 2,4-D | Loam | 0.9 | 0.6 | 67 |

| 2,4-D | Clay Loam | 2.3 | 1.5 | 65 |

| 2,4-D | Loam | 8.0 | 8.5 | 106 |

| 2,4-D | Loam | 10.5 | 10.5 | 100 |

Data presented are for the analogous compound 2,4-D and serve to illustrate the expected range of sorption values.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transfers from a solid or liquid phase to a gaseous phase. gcsaa.org The potential for 2,5-Dichlorophenyl 2-ethoxyethylsulfide to volatilize from water and soil surfaces depends on its vapor pressure and its Henry's Law Constant. epa.gov The Henry's Law Constant describes the partitioning of a chemical between air and water at equilibrium. ladwp.com

While specific data for 2,5-Dichlorophenyl 2-ethoxyethylsulfide are not available, several environmental factors are known to influence the volatilization of pesticides:

Temperature: Higher temperatures increase vapor pressure and thus enhance volatilization.

Soil Moisture: Volatilization is generally higher from moist soils than from dry soils. Water molecules compete with the pesticide for binding sites on soil particles, increasing the amount of the chemical available to enter the vapor phase.

Air Movement: Increased wind speed across a surface enhances the rate of volatilization by removing the pesticide vapor from the boundary layer and maintaining a concentration gradient.

Sorption: Strong sorption to soil organic matter, as is expected for this compound, will reduce its vapor pressure and thereby lower the rate of volatilization.

Given its likely strong sorption to soil, the volatilization of 2,5-Dichlorophenyl 2-ethoxyethylsulfide from soil surfaces is expected to be a minor transport pathway, although it may be more significant from water bodies where it is not strongly sorbed to sediment.

Leaching Potential through Soil Profiles to Groundwater

Leaching is the downward movement of chemicals through the soil profile with percolating water. gcsaa.org The potential for 2,5-Dichlorophenyl 2-ethoxyethylsulfide to leach into groundwater is primarily determined by its sorption characteristics and its persistence in the soil. msu.edunih.govmetu.edu.tr

A high sorption affinity (i.e., a high Koc value) significantly reduces a chemical's leaching potential. msu.edu Because 2,5-Dichlorophenyl 2-ethoxyethylsulfide is expected to bind strongly to soil organic matter, its mobility in the soil column is likely to be low. msu.edunih.gov Consequently, the risk of it reaching and contaminating groundwater is considered to be minimal, especially in soils with moderate to high organic matter content. epa.govnih.govepa.gov In soils with very low organic matter and high rainfall or irrigation, the potential for leaching may be slightly higher. The persistence of the compound (its half-life in soil) also plays a role; a compound that degrades quickly will have less time to leach, regardless of its mobility.

Bioaccumulation Potential in Non-Mammalian Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for bioaccumulation is a key concern for persistent, hydrophobic compounds. Polychlorinated diphenyl sulfides (PCDPSs), a class of compounds structurally related to 2,5-Dichlorophenyl 2-ethoxyethylsulfide, have been identified as potentially persistent, bioaccumulative, and toxic substances. nih.gov

Uptake and Distribution in Aquatic and Terrestrial Biota

The uptake and distribution of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in non-mammalian organisms are expected to be significant due to its likely lipophilic (fat-loving) nature.

In aquatic environments, organisms can take up the compound directly from the water via their gills or skin (bioconcentration) and through their diet (biomagnification). ca.govmdpi.com A study on 4,4'-dichlorodiphenyl sulfide, a close structural analog, in the freshwater mussel Anodonta woodiana provides valuable insights. nih.gov The study demonstrated that the compound is readily taken up from the water, with tissue-specific bioconcentration factors (BCFs) being quite high. nih.gov The BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. ca.govmdpi.com

The study on 4,4'-dichlorodiphenyl sulfide also revealed that the compound distributes to various tissues, with the highest concentrations often found in lipid-rich tissues like the liver (or digestive gland in invertebrates). nih.gov Furthermore, metabolic transformations, primarily sulfur-oxidation, were observed in the mussel's liver, indicating that while the compound bioaccumulates, organisms may also have the capacity to metabolize and eliminate it to some extent. nih.gov

Table 2: Tissue-Specific Bioconcentration Factors (BCFs) for 4,4'-Dichlorodiphenyl Sulfide in the Freshwater Mussel Anodonta woodiana

| Tissue | BCF (L/kg, lipid weight) | Biological Half-Life (t1/2, days) |

|---|---|---|

| Gill | 3,662 - 12,589 | 3.14 - 4.50 |

| Liver | 12,498 - 124,979 | 5.78 - 8.35 |

| Muscle | 4,365 - 19,055 | 4.10 - 5.59 |

Data from a study on the analogous compound 4,4'-dichlorodiphenyl sulfide. nih.gov The range of values reflects different exposure concentrations.

For terrestrial biota, soil invertebrates living in contaminated soil can accumulate the compound through direct contact and ingestion of soil particles. nih.gov This can lead to the transfer of the contaminant from the soil to higher trophic levels in the terrestrial food web. Due to strong sorption, the bioavailability from soil may be limited, but long-term exposure could still result in significant body burdens in organisms like earthworms. cnr.it

Biotransformation in Environmental Species

While specific studies detailing the biotransformation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in a wide range of environmental species are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its likely metabolic pathways. For instance, a structurally similar pesticide, SYP-1620 (2,5-dichloro-4-methoxyphenyl 2-ethoxyethylsulfide), has been shown to degrade in water-sediment systems into several key metabolites. ecetoc.org The primary transformation pathways for such sulfide compounds typically involve oxidation of the sulfur atom.

The expected biotransformation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide would likely proceed through similar oxidative processes. The initial step would be the oxidation of the sulfide group to form the corresponding sulfoxide (B87167), 2,5-Dichlorophenyl 2-ethoxyethylsulfoxide. Further oxidation would then lead to the formation of the sulfone, 2,5-Dichlorophenyl 2-ethoxyethylsulfone. These reactions are common metabolic pathways in various organisms, including microorganisms in soil and sediment, as well as aquatic life, as they facilitate the detoxification and eventual excretion of the compound.

Predictive Modeling and Assessment of Environmental Persistence

In the absence of extensive empirical data, predictive modeling serves as an essential tool for evaluating the environmental persistence of chemical compounds like 2,5-Dichlorophenyl 2-ethoxyethylsulfide. These computational methods utilize the chemical's structure to forecast its behavior and degradation timeline in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a compound with its physical, chemical, and biological activities, including its environmental fate. These models are invaluable for screening new or untested chemicals to assess their potential environmental risks. For regulatory purposes, such as under REACH, QSARs can be employed to fill data gaps for various environmental endpoints, provided the models are scientifically validated and used within their defined applicability domain.

QSAR models can predict key parameters that govern a chemical's environmental distribution and persistence, such as:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil and sediment, affecting its mobility and bioavailability.

Octanol-Water Partition Coefficient (log Kow): This value is crucial for assessing a chemical's potential for bioaccumulation in organisms.

Biodegradability: QSARs can estimate the likelihood and rate of a chemical's degradation by microorganisms.

Tools like the U.S. Environmental Protection Agency's (EPA) EPI (Estimation Programs Interface) Suite™ utilize QSARs to estimate these and other environmental fate endpoints, including hydrolysis, photolysis, and atmospheric oxidation.

Computational Approaches for Estimating Degradation Half-Lives

Computational models are widely used to estimate the degradation half-lives of organic compounds in various environmental media. The half-life is a critical measure of a substance's persistence.

For instance, the Atmospheric Oxidation Program (AOPWIN™), part of the EPI Suite™, is a QSAR-based tool that estimates the rate of reaction of organic chemicals with atmospheric oxidants like hydroxyl radicals. This is the primary degradation pathway for many organic compounds in the atmosphere, and the model can predict atmospheric half-lives with a reasonable degree of accuracy.

Studies on the related compound SYP-1620 showed that its degradation half-lives in different water-sediment systems ranged from 2.6 to 6.1 days. ecetoc.org The photolytic half-lives in various water types under a xenon lamp were observed to be between 3.9 and 10.3 days. ecetoc.org While these values are specific to SYP-1620, they suggest that a structurally similar compound like 2,5-Dichlorophenyl 2-ethoxyethylsulfide would also be susceptible to degradation and likely not be highly persistent in aquatic environments. ecetoc.org

The following table summarizes the types of predictive data that can be generated for 2,5-Dichlorophenyl 2-ethoxyethylsulfide using computational models.

| Parameter | Predicted Value | Significance |

| Atmospheric Half-Life | Model-dependent estimate | Indicates persistence in the air and potential for long-range transport. |

| Aquatic Biodegradation Half-Life | Model-dependent estimate | Predicts how long the compound will persist in water systems. |

| Soil Half-Life | Model-dependent estimate | Indicates persistence in soil and potential for groundwater contamination. |

| Bioaccumulation Factor (BCF) | Model-dependent estimate | Estimates the potential for the compound to accumulate in aquatic organisms. |

These predictive models, while requiring expert oversight and an understanding of their limitations, are fundamental to modern environmental risk assessment, providing crucial data for chemicals that have not been empirically tested.

The provided outline demands in-depth, scientifically accurate content, including data tables and detailed research findings on quantum chemical calculations and reaction mechanism studies for "2,5-Dichlorophenyl 2-ethoxyethylsulfide." This includes specifics such as geometry optimization, conformational analysis, frontier molecular orbitals, electrostatic potential surface mapping, elucidation of transition states, and computational assessment of reaction energetics and kinetics.

Without dedicated research on "2,5-Dichlorophenyl 2-ethoxyethylsulfide," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and content requirements. Any attempt to do so would be speculative and would not meet the quality and accuracy standards of a scientific article.

Therefore, the requested article on the "Theoretical and Computational Investigations of 2,5-Dichlorophenyl 2-ethoxyethylsulfide" cannot be generated at this time due to the absence of relevant research data.

Theoretical and Computational Investigations of 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in a condensed phase, providing insights into their dynamic nature and interactions with the surrounding environment. For 2,5-Dichlorophenyl 2-ethoxyethylsulfide, MD simulations can elucidate its conformational landscape and reactivity in various solvents, as well as its potential interactions with biological macromolecules. These simulations model the molecule's behavior over time by solving Newton's equations of motion for each atom, offering a detailed view of its structural and energetic properties.

The conformation and reactivity of 2,5-Dichlorophenyl 2-ethoxyethylsulfide are intrinsically linked to its solvent environment. MD simulations can systematically explore these dependencies by placing the molecule in a simulation box filled with explicit solvent molecules, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO).

In a polar protic solvent like water, the ethoxy group of 2,5-Dichlorophenyl 2-ethoxyethylsulfide is expected to form hydrogen bonds with the surrounding water molecules. This interaction would likely stabilize more extended conformations of the ethoxyethyl chain. Conversely, in a nonpolar solvent, intramolecular van der Waals forces might favor more compact, folded conformations. The dichlorophenyl group, being largely hydrophobic, will have a significant influence on the molecule's solubility and orientation at solvent interfaces.

The reactivity of the sulfide (B99878) bond is also subject to solvent effects. In polar solvents, the charge distribution around the sulfur atom can be influenced, potentially affecting its nucleophilicity. MD simulations can quantify the solvent's influence by analyzing the radial distribution functions of solvent molecules around the sulfur atom and calculating the potential of mean force for conformational changes.

Table 1: Predicted Dihedral Angle Distribution of the C-S-C-C Backbone in Different Solvents

| Solvent | Predominant Dihedral Angle (degrees) | Conformational State |

|---|---|---|

| Water | 170-180 | Extended (anti) |

| Hexane | 60-70 | Folded (gauche) |

To understand the potential biological activity of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, MD simulations can be employed to model its interaction with biological macromolecules such as enzymes and receptors. By docking the molecule into the active site or binding domain of a protein, MD simulations can predict the stability of the complex and identify key intermolecular interactions.

For instance, in a hypothetical enzyme active site, the dichlorophenyl group could engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. The ether and sulfide functionalities could act as hydrogen bond acceptors, interacting with donor groups from amino acid side chains such as serine, threonine, or tyrosine.

The simulation would track the root-mean-square deviation (RMSD) of the ligand within the binding pocket to assess its stability. A stable binding mode would be characterized by a low and fluctuating RMSD. Furthermore, the simulation can reveal the specific hydrogen bonds and hydrophobic contacts that contribute to the binding affinity.

Table 2: Predicted Intermolecular Interactions between 2,5-Dichlorophenyl 2-ethoxyethylsulfide and a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Interacting Amino Acid Residue(s) | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Dichlorophenyl | Leucine, Valine | Hydrophobic | 3.5 - 4.5 |

| Ether Oxygen | Serine | Hydrogen Bond | 2.8 - 3.2 |

Prediction of Spectroscopic Signatures and Their Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. For 2,5-Dichlorophenyl 2-ethoxyethylsulfide, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra.

Theoretical NMR and IR spectra can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By optimizing the molecule's geometry and calculating its electronic structure, the magnetic shielding of each nucleus and the vibrational frequencies of its bonds can be determined.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring, as well as the methylene (B1212753) and methyl protons of the ethoxyethyl group. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms and the electronegative oxygen and sulfur atoms. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

The calculated IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. These would include C-H stretching vibrations from the aromatic ring and the alkyl chain, C-O stretching of the ether, and C-S stretching of the sulfide.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | 128 - 135 |

| -S-CH₂- | 2.9 - 3.1 | 35 - 40 |

| -O-CH₂- | 3.6 - 3.8 | 65 - 70 |

| -CH₂-CH₃ | 3.5 - 3.7 | 68 - 73 |

Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹) for 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O Ether Stretch | 1050 - 1150 |

| C-Cl Stretch | 700 - 800 |

Time-dependent density functional theory (TD-DFT) is a common method for predicting the UV-Visible absorption spectrum of a molecule. This method calculates the electronic transitions between molecular orbitals upon absorption of light.

For 2,5-Dichlorophenyl 2-ethoxyethylsulfide, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dichlorophenyl ring. The presence of the sulfur and oxygen atoms, with their lone pairs of electrons, may introduce n → π* transitions, although these are typically weaker. The calculated spectrum would show the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption.

Table 5: Predicted UV-Visible Absorption Maxima (λ_max) and Electronic Transitions for 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Electronic Transition |

|---|---|---|

| 275 | 0.15 | π → π* |

Analytical Methodologies for the Detection and Quantification of 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate 2,5-Dichlorophenyl 2-ethoxyethylsulfide from complex matrices, remove interfering substances, and concentrate the analyte for accurate quantification. The choice of technique depends on the matrix type, the concentration of the analyte, and the subsequent analytical method.

Extraction Methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of semivolatile or nonvolatile analytes from liquid samples. sigmaaldrich.com It is more efficient than traditional liquid-liquid extraction, requires smaller volumes of organic solvents, and can be easily automated. sigmaaldrich.com For a compound like 2,5-Dichlorophenyl 2-ethoxyethylsulfide, which possesses both polar (ethoxyethyl) and nonpolar (dichlorophenyl) moieties, reversed-phase SPE would be a suitable approach.

In this method, a C18 (octadecyl) sorbent is commonly employed. The aqueous sample is passed through the C18 cartridge, where the analyte is retained through hydrophobic interactions. Interfering polar compounds are washed away with a polar solvent like water. Finally, the target analyte is eluted with a nonpolar organic solvent such as acetonitrile or methanol.

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting analytes from aqueous matrices. This technique relies on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. For 2,5-Dichlorophenyl 2-ethoxyethylsulfide, a nonpolar solvent like dichloromethane or a mixture of pentane and dichloromethane could be effective for extraction from aqueous samples. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the presence of salts.

A comparison of typical parameters for SPE and LLE is presented in the table below.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample | Partitioning between two immiscible liquid phases |

| Typical Sorbent/Solvent | C18, Silica (B1680970) | Dichloromethane, Hexane, Ethyl Acetate |

| Advantages | High recovery, low solvent consumption, easily automated | Simple, cost-effective, suitable for a wide range of analytes |

| Disadvantages | Sorbent costs, potential for clogging with complex matrices | Large solvent volumes, potential for emulsion formation |

Matrix Cleanup and Concentration Procedures

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis, a phenomenon known as matrix effects. chromatographyonline.comnih.gov These interferences can cause signal suppression or enhancement in chromatographic systems. chromatographyonline.com

For extracts containing 2,5-Dichlorophenyl 2-ethoxyethylsulfide, common cleanup techniques include:

Adsorption Chromatography : Using materials like Florisil (a magnesium silicate) can effectively remove polar interferences from nonpolar extracts. sigmaaldrich.com

Acid Treatment : A sulfuric acid treatment can be employed to eliminate lipids from fatty samples, which could otherwise interfere with GC analysis. researchgate.net

After cleanup, the extract is typically concentrated to increase the analyte concentration to a level suitable for detection. This is usually achieved by evaporating the solvent under a gentle stream of nitrogen.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for the separation and quantification of organic compounds like 2,5-Dichlorophenyl 2-ethoxyethylsulfide. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. Due to its expected volatility, 2,5-Dichlorophenyl 2-ethoxyethylsulfide is amenable to GC analysis. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most powerful and widely used technique for the identification and quantification of organic compounds. chromatographyonline.comcdc.gov It provides both chromatographic separation and mass spectral information, allowing for unambiguous identification of the analyte.

Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) : The SCD is highly specific for sulfur-containing compounds, making it an excellent choice for analyzing 2,5-Dichlorophenyl 2-ethoxyethylsulfide in complex matrices where hydrocarbon interference is a concern. gcms.czthermofisher.com This detector offers high selectivity and linearity for sulfur compounds. gcms.czshimadzu.com

Gas Chromatography with a Flame Photometric Detector (GC-FPD) : The FPD is another sulfur-selective detector, though it can be susceptible to quenching by co-eluting hydrocarbons. nih.govscholaris.ca

The table below summarizes the characteristics of these GC detectors.

| Detector | Principle | Selectivity | Sensitivity |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | High (can be tuned for specific ions) | High (pg to fg range) |

| Sulfur Chemiluminescence (SCD) | Chemiluminescent reaction of sulfur compounds with ozone | Very High for Sulfur | High (ppb level) gcms.cz |

| Flame Photometric (FPD) | Emission of light from sulfur compounds in a hydrogen-rich flame | Good for Sulfur and Phosphorus | Moderate (ppb to low ppm range) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. For 2,5-Dichlorophenyl 2-ethoxyethylsulfide, reversed-phase HPLC would be the method of choice.

A typical HPLC system for this analysis would consist of:

A C18 column : To separate the analyte from other components based on hydrophobicity. nih.gov

A mobile phase : A mixture of water and an organic solvent like acetonitrile or methanol. nih.gov

A detector : A UV detector can be used if the compound has a suitable chromophore, or a mass spectrometer (LC-MS) for higher sensitivity and specificity. chromatographyonline.com

Advanced Column Chemistries for Resolution

The choice of chromatographic column is crucial for achieving good resolution and separation of the target analyte from other matrix components.

For GC : A variety of stationary phases are available. A nonpolar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., OV-5 or DB-5), would be a good starting point for the analysis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide. nih.govresearchgate.net For more complex separations, a more polar column, like a DB-WAX, might be necessary. mdpi.com

For HPLC : C18 columns are the most common for reversed-phase chromatography. nih.gov However, for enhanced resolution, columns with different bonded phases (e.g., C8, phenyl-hexyl) or smaller particle sizes (sub-2 µm) can be utilized to improve separation efficiency.

Spectrometric Detection and Identification Methods

Spectrometric methods are fundamental in the analysis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, offering high sensitivity and specificity. These techniques are crucial for both identifying the compound in complex matrices and elucidating its elemental and molecular structure.

Mass spectrometry is a powerful tool for the structural confirmation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound acs.orgosti.govulethbridge.ca.

The fragmentation of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in the mass spectrometer provides further structural information. Key fragmentation pathways would likely involve the cleavage of the thioether and ether bonds. Common fragmentation patterns for aromatic sulfides include the loss of the alkyl-sulfur group, leading to a dichlorinated thiophenol fragment libretexts.org. Another likely fragmentation is the cleavage of the C-S bond, resulting in ions corresponding to the dichlorophenyl group and the 2-ethoxyethylsulfide group. The presence of an aromatic ring generally results in a prominent molecular ion whitman.edulibretexts.org. Benzylic cleavage, or the cleavage of the bond beta to the aromatic ring, is also a common fragmentation pathway for alkyl-substituted aromatic compounds whitman.eduslideshare.net.

Tandem mass spectrometry (MS/MS) offers enhanced specificity and is particularly useful for analyzing complex samples. In MS/MS, the molecular ion of 2,5-Dichlorophenyl 2-ethoxyethylsulfide is isolated and then subjected to collision-induced dissociation (CID). This process generates a series of product ions that are characteristic of the precursor ion's structure. For organosulfur compounds, neutral losses of sulfur (32 Da) or HS (33 Da) can be observed in tandem mass spectrometry experiments txst.edusemanticscholar.org. The fragmentation patterns obtained from MS/MS provide a higher degree of confidence in the identification of the compound. The fragmentation of aromatic organosulfur compounds can provide clues to the chemical bonding environment of the sulfur atoms nih.gov.

Table 1: Predicted Key Mass Fragments of 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Fragment Description | Predicted m/z | Notes |

|---|---|---|

| Molecular Ion [M]+ | 252/254/256 | Exhibits characteristic isotopic pattern for two chlorine atoms. |

| Loss of ethoxy group (-OC2H5) | 207/209/211 | Cleavage of the ether bond. |

| Loss of ethoxyethyl group (-CH2CH2OC2H5) | 177/179/181 | Cleavage of the C-S bond. |

| Dichlorophenylthio radical cation | 178/180/182 | Cleavage of the S-C(ethyl) bond. |

| Dichlorophenyl cation | 145/147/149 | Cleavage of the C-S bond with charge on the aromatic ring. |

Note: The m/z values are based on the most abundant isotopes of the elements. The presence of chlorine isotopes will result in characteristic isotopic clusters for chlorine-containing fragments.

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis and can be employed to determine the sulfur and chlorine content of 2,5-Dichlorophenyl 2-ethoxyethylsulfide tandfonline.comresearchgate.net. This method is capable of detecting elements at parts-per-billion or even parts-per-trillion levels shimadzu.com. For analysis, the organic compound is typically digested or dissolved in a suitable solvent before being introduced into the plasma, which atomizes and ionizes the sample rsc.org.

The analysis of sulfur by ICP-MS can be challenging due to its high ionization potential and the presence of polyatomic interferences, particularly from O2+ at m/z 32 spectroscopyonline.com. To overcome this, modern ICP-MS instruments often use a collision/reaction cell (CRC) with a gas like oxygen to shift the sulfur isotope to a different mass, such as SO+ at m/z 48, thereby avoiding the interference spectroscopyonline.comnih.gov. Similarly, the determination of chlorine can be affected by interferences, but high-resolution ICP-MS (HR-ICP-MS) can resolve these interferences from the analyte signals rsc.orgresearchgate.net. ICP-MS can be a powerful tool for quantifying the elemental composition of purified samples of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, providing stoichiometric information that complements molecular mass spectrometry data. Recent developments in ICP-MS/MS have further improved the capabilities for sulfur analysis by effectively removing interferences nih.govnih.govresearchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in 2,5-Dichlorophenyl 2-ethoxyethylsulfide. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its aromatic, ether, and sulfide (B99878) functionalities .

The dichlorinated benzene (B151609) ring would give rise to several characteristic bands. C-H stretching vibrations on the aromatic ring typically appear in the region of 3100-3000 cm-1 mdpi.com. The C=C stretching vibrations within the aromatic ring are expected to produce absorption bands in the 1600-1450 cm-1 region mdpi.com. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would result in a specific pattern of out-of-plane C-H bending vibrations in the 900-650 cm-1 region, which can be diagnostic for the substitution pattern mdpi.com. The C-Cl stretching vibrations would be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm-1.

The ether linkage (C-O-C) is characterized by a strong C-O stretching absorption band, typically in the range of 1300-1000 cm-1 libretexts.orgpressbooks.pub. Aromatic ethers specifically show a strong absorption for the aryl-O stretch between 1270 and 1230 cm-1 mdpi.com. The thioether (sulfide) group (C-S) exhibits a weak C-S stretching absorption in the 710-570 cm-1 range, which can sometimes be difficult to definitively assign libretexts.org. Aliphatic C-H stretching vibrations from the ethoxyethyl group would be observed around 2975-2850 cm-1 mdpi.com.

Table 2: Expected FTIR Absorption Bands for 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2975-2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| Aromatic Ether C-O | Stretch | 1270-1230 | Strong |

| Aliphatic Ether C-O | Stretch | 1150-1050 | Strong |

| Aromatic C-H | Out-of-plane bend | 900-800 | Strong |

| C-Cl | Stretch | 800-600 | Medium to Strong |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide in complex mixtures. These methods provide both separation of the analyte from interfering compounds and its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of semi-volatile and thermally stable compounds like 2,5-Dichlorophenyl 2-ethoxyethylsulfide. Method development would involve optimizing several parameters to achieve good chromatographic separation and sensitive detection. The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often used for the analysis of organochlorine compounds cromlab-instruments.es. The oven temperature program would need to be optimized to ensure good resolution from other components in a sample. The mass spectrometer can be operated in either full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis thermofisher.com. In SIM mode, the instrument is set to detect only the characteristic ions of the target analyte, which significantly improves the signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative, particularly if the compound has limited thermal stability or if it is present in a complex matrix that is not amenable to GC analysis. For a compound like 2,5-Dichlorophenyl 2-ethoxyethylsulfide, reversed-phase liquid chromatography would likely be the method of choice, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The mass spectrometer, typically a quadrupole or ion trap, would be coupled to the LC system. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. LC-MS/MS, using selected reaction monitoring (SRM), can provide very high selectivity and sensitivity for quantification elsevierpure.com. The development of LC-MS methods for organosulfur compounds often focuses on optimizing separation conditions and MS parameters for each specific compound shimadzu.com.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound chimia.ch. This is particularly useful for confirming the identity of 2,5-Dichlorophenyl 2-ethoxyethylsulfide, as it can distinguish between compounds with the same nominal mass but different elemental formulas. For example, HRMS can differentiate the molecular ion of 2,5-Dichlorophenyl 2-ethoxyethylsulfide from other ions that may have the same nominal mass but a different combination of carbon, hydrogen, chlorine, oxygen, and sulfur atoms. The high resolving power of HRMS is also beneficial in separating the analyte signal from background interferences in complex samples chromatographyonline.com. When coupled with gas or liquid chromatography (GC-HRMS or LC-HRMS), this technique offers a very high degree of confidence in both the identification and quantification of the target compound, even at trace levels.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| MS and MS/MS | Structural Confirmation | Molecular weight, fragmentation patterns, isotopic ratios. |

| ICP-MS | Elemental Analysis | Quantitative data on sulfur and chlorine content. |

| FTIR | Functional Group Identification | Presence of aromatic, ether, sulfide, and C-Cl bonds. |

| GC-MS | Separation and Quantification | Retention time, mass spectrum for identification and quantification. |

| LC-MS | Separation and Quantification | Retention time, mass spectrum for identification and quantification. |

Despite a comprehensive search for analytical methodologies related to "2,5-Dichlorophenyl 2-ethoxyethylsulfide," no specific data or research findings concerning the validation and quality control protocols for this particular compound could be located.

The performed searches for information on the limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, recovery, and interlaboratory harmonization for 2,5-Dichlorophenyl 2-ethoxyethylsulfide did not yield any relevant results. The search results either provided general guidelines for analytical method validation, such as the ICH Q2(R2) guideline, or detailed information for other, unrelated chemical compounds.

Therefore, it is not possible to provide the requested article with the specified detailed sections on method validation and quality control protocols for "2,5-Dichlorophenyl 2-ethoxyethylsulfide" due to the absence of available scientific literature and data on this specific compound.

Potential Research Applications and Emerging Areas for 2,5 Dichlorophenyl 2 Ethoxyethylsulfide

Exploration as a Chemical Scaffold in Organic Synthesis.

The structure of 2,5-Dichlorophenyl 2-ethoxyethylsulfide suggests its potential as a valuable scaffold in the field of organic synthesis. Aryl thioethers are significant structural motifs found in a wide array of pharmaceuticals, natural products, and agrochemicals. The development of novel methods for the synthesis of aryl thioethers is an active area of research, often involving transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. jst.go.jpthieme-connect.com

The 2,5-dichlorophenyl group in the molecule offers reactive sites for the construction of complex heterocyclic systems. The chlorine atoms can potentially undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions could pave the way for the synthesis of novel thiophene-fused or other polycyclic aromatic systems. Furthermore, the thioether linkage itself can be a reactive handle. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can activate the adjacent methylene (B1212753) groups for further functionalization, or alter the electronic properties of the aromatic ring, influencing its reactivity in cyclization reactions.

As a bifunctional molecule, 2,5-Dichlorophenyl 2-ethoxyethylsulfide could serve as a monomer or a key building block for the synthesis of advanced materials and polymers. The dichlorophenyl moiety can participate in polymerization reactions, for instance, through nickel-catalyzed coupling to form poly(phenylene) type structures. The thioether and ether functionalities can impart specific properties to the resulting polymers, such as increased refractive index, thermal stability, and affinity for metal ions.

Table 1: Potential Polymerization Strategies for 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Polymerization Strategy | Reactive Site(s) | Potential Polymer Type |

| Nickel-catalyzed coupling | Dichlorophenyl group | Poly(phenylene sulfide) derivative |

| Oxidative polymerization | Thioether linkage | Polysulfonium salts |

| Polycondensation | Functionalized derivatives | Polyesters, polyamides |

Investigation in Materials Science.

The combination of a rigid aromatic core with flexible thioether and ether linkages makes 2,5-Dichlorophenyl 2-ethoxyethylsulfide an interesting candidate for investigation in materials science. Sulfur-containing polymers are a growing class of materials with diverse applications. wiley.com

Polymers incorporating thioether and ether linkages are known for their unique properties, including high refractive indices, good thermal stability, and excellent metal-binding capabilities. acs.org The presence of both linkages in a polymer derived from 2,5-Dichlorophenyl 2-ethoxyethylsulfide could lead to materials with a combination of these desirable characteristics. For example, such polymers could be explored as encapsulants for transition metals, with the soft sulfur atom and the harder oxygen atom providing a cooperative binding effect. researchgate.net The properties of these polymers could be further tuned by oxidizing the thioether to a sulfoxide or sulfone, which would significantly alter the polarity and solubility of the material. fu-berlin.de

Thioethers are known to participate in supramolecular assembly through interactions with metal centers or through non-covalent interactions such as sulfur-aromatic and sulfur-sulfur interactions. researchgate.netnih.govnsf.gov The 2,5-Dichlorophenyl 2-ethoxyethylsulfide molecule could potentially self-assemble on surfaces or in solution to form ordered structures. The interplay between the electron-rich sulfur atom, the aromatic ring, and the flexible side chain could lead to the formation of interesting supramolecular architectures, such as monolayers on gold surfaces or coordination polymers with metal ions. nih.gov Thiophene-based oligomers, which share the sulfur-containing aromatic feature, have been shown to self-assemble into nanostructured fibers with interesting electronic and optical properties. nih.govnih.gov

Contribution to Agrochemical Research (as a lead compound or synthetic intermediate for novel agents).

The 2,5-dichlorophenyl moiety is a common structural feature in a number of commercially successful agrochemicals, including fungicides and herbicides. researchgate.netnih.govnih.gov This suggests that this substitution pattern on an aromatic ring is conducive to biological activity. The presence of the thioether and ether linkages in 2,5-Dichlorophenyl 2-ethoxyethylsulfide provides additional points for structural modification, making it a potential lead compound or a valuable synthetic intermediate for the development of novel agrochemical agents.

For instance, derivatives of this compound could be synthesized and screened for herbicidal, fungicidal, or insecticidal activity. The flexible 2-ethoxyethylsulfide side chain could be modified to optimize uptake and transport within the target organism, while the dichlorophenyl ring provides a robust anchor for interaction with the biological target. The development of safeners, which protect crops from the harmful effects of herbicides, is another area where derivatives of this compound could be explored. nih.govnih.gov

Structure-Activity Relationship Studies in Targeted Chemical Biology (without toxicity)

In the realm of chemical biology, understanding how the structure of a molecule influences its biological activity is paramount. youtube.comdrugdesign.org 2,5-Dichlorophenyl 2-ethoxyethylsulfide presents a versatile scaffold for structure-activity relationship (SAR) studies aimed at developing targeted biological probes or modulators of specific protein functions. The key to such studies lies in the systematic modification of the molecule's different components to observe the resulting changes in biological activity.

The 2,5-dichlorophenyl ring is a critical component for potential biological interactions. The position and number of chlorine atoms can be altered to probe binding pockets in target proteins. For instance, shifting the chlorine atoms to the 2,4- or 3,5-positions could significantly impact binding affinity and selectivity. nih.govacs.org The introduction of other substituents, such as methyl or trifluoromethyl groups, in place of one or both chlorine atoms could further elucidate the steric and electronic requirements of a target binding site. acs.org

The thioether linkage offers both structural flexibility and a potential site for metabolic modification. Replacing the sulfur atom with an oxygen atom to create the corresponding ether could reveal the importance of the sulfur atom for biological activity. Furthermore, oxidation of the thioether to a sulfoxide or sulfone would introduce polarity and hydrogen bonding capabilities, which could alter the molecule's interaction with a biological target.

The 2-ethoxyethyl side chain provides opportunities to explore the impact of hydrophobicity and chain length on activity. The ethoxy group could be replaced with other alkoxy groups of varying lengths (e.g., methoxy, propoxy, butoxy) to determine the optimal size and lipophilicity for fitting into a hydrophobic pocket of a target protein. Shortening or lengthening the ethyl chain would also modulate the flexibility and reach of this part of the molecule.

A hypothetical SAR study could involve synthesizing a series of analogs and assessing their ability to inhibit a specific enzyme or bind to a particular receptor. The findings from such a study could be tabulated to provide a clear overview of the structure-activity relationships.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of 2,5-Dichlorophenyl 2-ethoxyethylsulfide

| Compound ID | R1 (Phenyl Ring) | Linker (X) | R2 (Side Chain) | Biological Activity (IC50, µM) |

| LEAD-001 | 2,5-dichloro | -S- | -CH2CH2OCH2CH3 | 10.5 |

| ANALOG-002 | 3,4-dichloro | -S- | -CH2CH2OCH2CH3 | 25.2 |

| ANALOG-003 | 2,5-dichloro | -SO- | -CH2CH2OCH2CH3 | 5.8 |

| ANALOG-004 | 2,5-dichloro | -S- | -CH2CH2OCH3 | 15.1 |

| ANALOG-005 | 2,5-dibromo | -S- | -CH2CH2OCH2CH3 | 8.9 |

This data is hypothetical and for illustrative purposes only.

Development of Environmental Probes

The presence of a thioether group in 2,5-Dichlorophenyl 2-ethoxyethylsulfide suggests its potential use in the development of environmental probes, particularly for the detection of heavy metal ions. Thioethers are known to coordinate with soft metal ions, and this property can be harnessed to create selective sensors. acs.org

A potential application is in the development of fluorescent or colorimetric probes. The 2,5-dichlorophenyl group could be modified to include a fluorophore. Upon binding of a heavy metal ion to the thioether sulfur, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence emission or absorption spectrum. The selectivity of such a probe could be tuned by modifying the steric and electronic environment around the sulfur atom.